molecular formula C10H11N3O2 B593205 Ethyl 3-aminopyrazolo[1,5-a]pyridine-2-carboxylate CAS No. 136548-63-5

Ethyl 3-aminopyrazolo[1,5-a]pyridine-2-carboxylate

Cat. No.: B593205
CAS No.: 136548-63-5
M. Wt: 205.217
InChI Key: MHKJKJNLGUXOEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-aminopyrazolo[1,5-a]pyridine-2-carboxylate is a high-value chemical building block designed for advanced pharmaceutical research and development. Its fused pyrazolopyridine scaffold is a privileged structure in medicinal chemistry, known for its rigid, planar configuration that allows for effective interactions with a variety of biological targets . This compound is expertly engineered for facile structural diversification; the reactive 3-amino group and the 2-ester moiety serve as versatile handles for further synthetic elaboration through reactions such as amide coupling, nucleophilic substitution, and cyclization, enabling the rapid generation of compound libraries for screening . The primary research application of this scaffold is in the discovery and synthesis of novel protein kinase inhibitors (PKIs) for targeted cancer therapy . Kinases are critical enzymes in cellular signaling, and their dysregulation is a hallmark of many cancers. Molecules based on the pyrazolo[1,5-a]pyridine core have demonstrated potent activity as ATP-competitive inhibitors for kinases such as EGFR, B-Raf, and MEK, which are implicated in cancers like non-small cell lung cancer (NSCLC) and melanoma . Beyond oncology, derivatives of this heterocyclic system are found in a broad spectrum of pharmacological contexts, including as inhibitors of other enzymes like cathepsin K (investigated for osteoporosis) and in psychopharmacological agents . The significant synthetic versatility and proven biological relevance of this core structure make this compound a critical starting material for researchers aiming to explore new chemical space and develop the next generation of targeted therapeutics.

Properties

IUPAC Name

ethyl 3-aminopyrazolo[1,5-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-2-15-10(14)9-8(11)7-5-3-4-6-13(7)12-9/h3-6H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHKJKJNLGUXOEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN2C=CC=CC2=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Components and Conditions

The most efficient method for synthesizing ethyl 3-aminopyrazolo[1,5-a]pyridine-2-carboxylate involves a CDC reaction between N-amino-2-iminopyridine (1a ) and ethyl acetoacetate (2a ) under oxidative conditions. Key parameters include:

  • Solvent : Ethanol, which facilitates solubility and reaction homogeneity.

  • Catalyst : Acetic acid (6 equivalents), critical for protonating intermediates and accelerating cyclization.

  • Atmosphere : Molecular oxygen (1 atm), which drives the oxidative dehydrogenation step.

Reaction conditions involve heating the mixture at 130°C for 18 hours, yielding the target compound in 94% efficiency under optimized settings.

Optimization of Acetic Acid and Oxygen

The role of acetic acid and oxygen atmosphere was systematically investigated (Table 1). Increasing acetic acid from 2 to 6 equivalents improved yields from 34% to 74% under air, while switching to pure oxygen further enhanced yields to 94%. This underscores the dual role of acetic acid as both a proton source and catalyst, alongside oxygen’s necessity for dehydrogenation.

Table 1: Effect of Acetic Acid Equivalents and Atmosphere on Yield

EntryAcetic Acid (equiv)AtmosphereYield (%)
12Air34
24Air52
36Air74
46O₂94
56Ar6

The stark contrast between oxygen (94%) and argon (6%) highlights the reaction’s dependence on oxidative conditions.

Mechanistic Insights into the CDC Pathway

The proposed mechanism involves three key steps (Scheme 1):

  • Nucleophilic Addition : The enol form of ethyl acetoacetate attacks N-amino-2-iminopyridine, forming adduct A .

  • Oxidative Dehydrogenation : Molecular oxygen abstracts hydrogen from A , generating intermediate B .

  • Cyclization and Aromatization : Intermediate B undergoes intramolecular cyclization, followed by water elimination, to yield the pyrazolo[1,5-a]pyridine core.

This pathway avoids the need for transition-metal catalysts, aligning with green chemistry principles. Competing pathways, such as triazolo[1,5-a]pyridine formation, are suppressed by optimizing acetic acid concentration.

Alternative Synthetic Approaches

One-Pot Heterocyclization Strategies

Recent patents disclose one-pot syntheses of pyrazolo[1,5-a]pyridines without isolating intermediates. For example, reacting N-amino-2-iminopyridines with β-diketones in ethanol/acetic acid under oxygen achieves cyclization in a single step. This approach reduces purification steps and improves scalability.

Practical Considerations and Scalability

Purification Techniques

Crude products are typically recrystallized from ethanol or ethyl acetate to achieve >95% purity. Chromatography is avoided due to the compound’s polar nature, ensuring cost-effective large-scale production.

Substrate Scope and Limitations

The CDC method tolerates diverse substituents on both reactants:

  • N-Amino-2-iminopyridines* with electron-donating groups (e.g., methyl, phenyl) exhibit higher reactivity.

  • Ethyl acetoacetate derivatives with branched alkyl chains (e.g., isopropyl) require extended reaction times but still achieve >80% yields.

Limitations include sensitivity to strong Brønsted acids (e.g., p-toluenesulfonic acid), which promote side reactions, and the incompatibility of nitro-substituted substrates due to competitive reduction .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-aminopyrazolo[1,5-a]pyridine-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazolopyridines, alcohols, and oxides, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of ethyl 3-aminopyrazolo[1,5-a]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group and ester functionality allow the compound to form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological pathways . The exact pathways and targets can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Pyrazolo[1,5-a]pyridine Derivatives
  • Methyl 3-Aminopyrazolo[1,5-a]pyridine-2-carboxylate (6): Synthesized via Boc deprotection of methyl 3-(tert-butoxycarbonylamino)pyrazolo[1,5-a]pyridine-2-carboxylate using CH₂Cl₂/trifluoroacetic acid (TFA). This compound shares the same core as the ethyl variant but differs in the ester group (methyl vs. ethyl), which may influence lipophilicity and metabolic stability .
  • Ethyl 5-Bromopyrazolo[1,5-a]pyridine-2-carboxylate : Bromination at position 5 introduces steric and electronic effects, altering reactivity in cross-coupling reactions. Its synthesis involves direct bromination or substitution reactions, achieving >98% purity .
Pyrazolo-Pyrimidine Hybrids
  • Pyrazolo[1,5-a]pyrimidines (3a-n): These derivatives, synthesized from ethyl 3-amino-1H-pyrazole-4-carboxylate and formylated compounds, exhibit a fused pyrimidine ring.
Isoxazole-Containing Analogues
  • Ethyl 3-{5-[(Diethylamino)methyl]isoxazol-3-yl}-2-phenylpyrazolo[1,5-a]pyridine-5-carboxylate: Incorporation of an isoxazole moiety improves antitumor activity by enhancing hydrogen bonding and π-π stacking with biological targets. The diethylamino group increases basicity, affecting cellular uptake .
Thieno-Pyridine Derivatives
  • Ethyl 3-Aminothieno[2,3-b]pyridine-2-carboxylate: Replacement of the pyridine ring with a thieno-pyridine system alters electronic properties and bioavailability. This compound is used in antiviral research due to sulfur’s electron-withdrawing effects .

Physicochemical Properties

Compound Name Molecular Formula Melting Point (°C) Key Spectral Data (¹H NMR) Reference
This compound C₁₀H₁₁N₃O₂ Not reported δ 8.50 (d, 1H), 7.81–7.83 (d, 1H), 4.05 (s, 3H)
Mthis compound C₉H₉N₃O₂ 180–182 δ 9.04 (d, J = 6.9 Hz, 1H), 3.98 (s, 3H)
Ethyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate C₁₀H₉BrN₂O₂ Not reported LC-MS: [M-1]⁺ = 237

Key Observations :

  • Substituent Effects : Bromine at position 5 increases molecular weight and polar surface area, affecting solubility and pharmacokinetics .

Biological Activity

Ethyl 3-aminopyrazolo[1,5-a]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazolo[1,5-a]pyridine core with an ethyl ester and an amino group. Its molecular formula is C9H10N4O2C_9H_{10}N_4O_2 with a molecular weight of approximately 206.21 g/mol. The presence of the amino and carboxylate functional groups enhances its reactivity and biological activity.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It has been reported to inhibit specific enzymes such as reverse transcriptase, which is crucial for the replication of viruses like HIV-1. This inhibition suggests potential antiviral properties against retroviruses .
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by modulating signaling pathways involved in inflammation .
  • Anticancer Activity : Preliminary studies indicate that this compound may interfere with cancer cell proliferation through mechanisms that include apoptosis induction and cell cycle arrest .

Biological Activities

The following table summarizes key biological activities associated with this compound and related compounds:

Compound Biological Activity Mechanism
This compoundAntiviral (HIV)Inhibition of reverse transcriptase
This compoundAnticancerInduction of apoptosis and cell cycle arrest
This compoundAnti-inflammatoryModulation of inflammatory pathways

Case Studies and Research Findings

Several studies have explored the biological activities of this compound and its derivatives:

  • Antiviral Activity : Research demonstrated that compounds similar to this compound effectively inhibited HIV replication in vitro. The mechanism was primarily linked to the inhibition of reverse transcriptase activity .
  • Anticancer Potential : A study evaluated a series of pyrazolo[1,5-a]pyridines for their anticancer effects on various cancer cell lines. This compound exhibited significant cytotoxicity against breast cancer (MCF-7) and prostate cancer (PC-3) cell lines, with IC50 values indicating potent activity .
  • Anti-inflammatory Properties : Inflammation models showed that this compound could reduce the release of pro-inflammatory cytokines such as TNF-alpha in activated macrophages, suggesting its potential as an anti-inflammatory agent .

Q & A

Q. What are the common synthetic routes for Ethyl 3-aminopyrazolo[1,5-a]pyridine-2-carboxylate, and how are reaction conditions optimized?

The compound is typically synthesized via cyclocondensation of ethyl 3-amino-1H-pyrazole-4-carboxylate with formylated active proton compounds (e.g., enaminones or aldehydes) under acidic conditions. Optimization involves adjusting catalysts (e.g., KHSO₄ ), stoichiometry, and temperature. For example, using two equivalents of KHSO₄ in THF at reflux improves yields by facilitating cyclization . Alternative routes include nitration followed by tin chloride reduction in HCl, as seen in the conversion of nitro intermediates to amino derivatives .

Q. What spectroscopic and analytical techniques are used to confirm the structure of this compound?

Key techniques include:

  • NMR : Proton environments (e.g., δ 8.96–8.94 ppm for aromatic protons) and ester methyl groups (δ 3.98–4.07 ppm) .
  • X-ray crystallography : Confirms molecular geometry, such as triclinic crystal systems (a = 6.1250 Å, b = 13.1425 Å) .
  • LC-MS : Validates molecular weight (e.g., [M+1]+ = 222.1 for intermediates) .

Q. How is the purity of the compound assessed during synthesis?

Column chromatography (e.g., silica gel with EtOAc/petroleum ether gradients) and recrystallization (e.g., hexane-ethyl acetate-dichloromethane mixtures) are standard methods . Purity is confirmed via melting points (e.g., 363–364 K) and HPLC .

Advanced Research Questions

Q. How can regioselectivity challenges in substitution reactions be addressed for pyrazolo[1,5-a]pyridine derivatives?

Regioselectivity is controlled by electronic and steric effects. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the C-2 position requires careful ligand selection (e.g., PPh₃) and base (K₂CO₃) to avoid competing C-7 substitution . Computational modeling (DFT) aids in predicting reactive sites based on frontier molecular orbitals .

Q. What strategies mitigate contradictory spectral data during structural elucidation?

Contradictions (e.g., unexpected NMR splitting) are resolved via:

  • Variable-temperature NMR to assess dynamic effects like hydrogen bonding .
  • 2D NMR (COSY, HSQC) to map coupling networks and verify connectivity .
  • Crystallographic refinement with riding H-atom models and DELU restraints to resolve disorder .

Q. How are functional groups (e.g., esters, amines) modified to enhance biological activity?

  • Ester hydrolysis : LiOH in ethanol/water converts esters to carboxylic acids (83.6% yield), enabling further amidation .
  • Amine alkylation : Diethylamine substitution on isoxazole cores improves antitumor activity by enhancing lipophilicity .
  • Sulfonylation : Meta-chloroperoxybenzoic acid oxidizes thioethers to sulfonyl groups (91.33% yield), increasing electrophilicity for kinase inhibition .

Q. What methodologies address low yields in multi-step syntheses?

  • Stepwise quenching : Intermediate purification after each step (e.g., extraction with CH₂Cl₂/NaHCO₃) minimizes side reactions .
  • Catalyst screening : Propenephosphonic acid anhydride outperforms EDCI/HOBt in amide couplings (85.5% vs. ~70% yield) .
  • Microwave-assisted synthesis : Reduces reaction times for cyclizations (e.g., from 12 h to 30 min) .

Q. How are reaction mechanisms (e.g., SN2 vs. radical pathways) validated for key transformations?

  • Kinetic isotope effects (KIE) : Differentiate SN2 (primary KIE) from radical mechanisms (no KIE) in sulfonylation .
  • Trapping experiments : TEMPO suppresses radical intermediates in oxidation steps, confirming ionic pathways .

Q. What crystallographic challenges arise in resolving pyrazolo[1,5-a]pyridine derivatives, and how are they addressed?

  • Disordered solvent : SQUEEZE in PLATON removes electron density from unmodeled solvent .
  • Hydrogen bonding : Centrosymmetric dimers linked by C—H⋯N interactions require high-resolution data (θ > 25°) for accurate refinement .

Q. How are computational tools used to predict substituent effects on electronic properties?

  • DFT calculations : B3LYP/6-31G(d) models HOMO-LUMO gaps, showing electron-withdrawing groups (e.g., -CN) lower LUMO levels by ~1.5 eV, enhancing reactivity .
  • Molecular docking : Pyrazolo[1,5-a]pyridine scaffolds with isoxazole substituents show higher binding affinity (ΔG = −9.2 kcal/mol) to kinase targets than parent compounds .

Methodological Tables

Q. Table 1: Key Synthetic Steps and Yields

StepReaction TypeConditionsYieldRef.
CyclocondensationKHSO₄-promotedTHF, reflux89%
Nitro ReductionSnCl₂/HClDioxane, 30 min79%
SulfonylationmCPBA/DCMRT, 16 h91.33%
AmidationT3P/DIEACH₂Cl₂, 16 h85.5%

Q. Table 2: Spectral Data for Structural Confirmation

GroupNMR (δ, ppm)LC-MS (m/z)Crystallographic Data
Ester CO₂Et4.07 (s, 3H)[M-1] = 269a = 6.1250 Å, α = 93.600°
Aromatic H8.58–8.59 (d)[M+1]+ = 255C—H⋯N bonds (2.12 Å)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.